N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
Description
N'-(2-Chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a pyridine-based compound featuring two trifluoromethyl (-CF₃) groups at the 4- and 6-positions, a carbohydrazide (-CONHNH₂) group at the 2-position, and a 2-chlorobenzenesulfonyl substituent.
Properties
IUPAC Name |
N'-(2-chlorophenyl)sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6N3O3S/c15-8-3-1-2-4-10(8)28(26,27)24-23-12(25)9-5-7(13(16,17)18)6-11(22-9)14(19,20)21/h1-6,24H,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPDJNXHMFSVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trifluoromethylpyridine.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced via a sulfonation reaction using chlorosulfonic acid.
Hydrazide Formation: The final step involves the reaction of the sulfonyl chloride intermediate with hydrazine to form the carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Chemical Reactions and Reactivity
The reactivity of N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is influenced by the electron-withdrawing effects of the trifluoromethyl groups and the sulfonyl moiety. This makes it suitable for further derivatization in synthetic pathways.
Types of Reactions:
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Nucleophilic Substitution : The sulfonyl group can undergo nucleophilic substitution reactions, allowing for the introduction of new functional groups.
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Hydrazide Reactions : The hydrazide functionality can participate in condensation reactions with carbonyl compounds to form heterocycles.
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.
Techniques Used:
-
NMR Spectroscopy : Provides detailed information about the molecular structure.
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Mass Spectrometry : Helps in determining the molecular weight and fragmentation pattern.
Comparison with Similar Compounds
This compound is distinct from other similar compounds due to its combination of sulfonamide functionality and multiple trifluoromethyl groups.
Comparison Table:
Scientific Research Applications
Medicinal Chemistry
N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide has shown potential in drug development due to its ability to interact with various biological targets.
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The trifluoromethyl groups enhance lipophilicity, which may improve the compound's ability to penetrate cell membranes and exert therapeutic effects .
Enzyme Inhibition
Research into enzyme interactions suggests that this compound may inhibit specific enzymes involved in disease pathways. For instance, it has been investigated for its potential to inhibit proteases, which are crucial in cancer progression and viral replication .
Case Study: Synthesis of Bis-intercalating Compounds
A notable application includes the synthesis of bis-intercalating compounds that could serve as novel anticancer agents. These compounds can bind to DNA more effectively due to the structural features of this compound .
Material Science
The unique properties of this compound make it suitable for applications in material science.
Polymer Chemistry
In polymer synthesis, this compound can be utilized as a building block for fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them ideal for high-performance applications .
Environmental Studies
The environmental impact of fluorinated compounds is an area of growing concern. Research on this compound includes:
Toxicity Assessments
Studies have been conducted to evaluate the toxicity of this compound on aquatic organisms and soil microbes. Understanding its environmental fate is crucial for assessing risks associated with its use in industrial applications .
Summary Table of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Cytotoxic effects on cancer cells |
| Enzyme inhibition | Targeting disease pathways | |
| Material Science | Polymer synthesis | High thermal stability and chemical resistance |
| Environmental Studies | Toxicity assessments | Understanding environmental impact |
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The target compound and N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide share a pyridine core, which is electron-deficient due to the CF₃ groups, favoring interactions with biological targets. In contrast, 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol utilizes a pyrimidine core, which may alter binding specificity (e.g., insecticidal vs. mammalian targets).
This could enhance its role in metal-mediated reactions or enzyme inhibition.
Biological Activity: The pyrimidinol derivative demonstrates insecticidal activity (25.08% abundance in Croton dichogamus), attributed to its phenoxy substituents and pyrimidinol core. The target compound’s pyridine-carbohydrazide-sulfonyl structure may target different pathways, though this remains speculative without direct data. The benzamide derivative targets GlyT1 transporters, highlighting how trifluoromethylated aromatic systems are versatile scaffolds for central nervous system (CNS) drug design.
Physicochemical Properties
- Lipophilicity : All compared compounds exhibit high lipophilicity due to CF₃ groups, but the sulfonyl and carbohydrazide groups in the target compound may offset this, improving aqueous solubility relative to the carboxamide or benzamide .
- Stability : The sulfonyl group enhances hydrolytic stability compared to ester or amide linkages in other derivatives.
Biological Activity
N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 447.7 g/mol. Its unique structure includes a pyridine ring substituted with trifluoromethyl groups and a sulfonyl moiety, which enhances its lipophilicity and stability, making it suitable for various applications in biological research and therapeutic development .
Biological Activity Overview
Research into the biological activity of this compound indicates several potential mechanisms of action:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors within biological systems, potentially modulating their activity. Experimental studies are ongoing to elucidate these interactions and their implications for therapeutic applications .
- Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, related pyridine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Activity : Some studies suggest that compounds with similar structural features exhibit antimicrobial properties, which could be relevant for developing new antimicrobial agents .
Case Studies
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Cytotoxicity Against Cancer Cells :
- A study examined the effects of pyridine derivatives on melanoma B16F10 cells, revealing that certain derivatives induced significant cytotoxicity through redox activity and interaction with cellular thiols . While specific data on this compound is limited, its structural similarities suggest potential for similar effects.
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Enzyme Inhibition :
- Research on related compounds indicates that they may serve as inhibitors for various enzymes involved in cancer progression and inflammation. The precise targets for this compound remain to be fully characterized but warrant further investigation due to the promising structure-activity relationships observed in related studies .
Data Table: Summary of Biological Activities
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Mechanistic Studies : Detailed investigations are required to identify specific molecular targets and pathways affected by this compound.
- Therapeutic Applications : Given its structural characteristics, further exploration into its use as an anticancer or antimicrobial agent is warranted.
- Comparative Analysis : Studies comparing the biological activity of this compound with other structurally similar compounds could provide insights into optimizing its therapeutic potential.
Q & A
Basic: What are the common synthetic routes for N'-(2-chlorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide?
Answer:
The synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted pyridine derivatives. Key steps include:
- Sulfonation : Introducing the 2-chlorobenzenesulfonyl group via nucleophilic substitution or coupling reactions.
- Hydrazide formation : Reacting with hydrazine derivatives under controlled conditions.
- Purification : Techniques like column chromatography or recrystallization are used to isolate the final product.
Characterization employs 1H-NMR , 13C-NMR , and TLC to confirm structural integrity and purity .
Advanced: How can researchers optimize reaction conditions to address low yields in the final coupling step?
Answer:
Low yields (e.g., 31% in analogous syntheses ) may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst use : Palladium catalysts or base additives (e.g., triethylamine) improve coupling efficiency.
- Temperature control : Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates.
Documenting reaction kinetics and intermediate stability via HPLC or GC-MS is critical .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions .
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl, hydrazide) via characteristic stretches.
- X-ray crystallography : Resolves 3D structure using programs like SHELXL for refinement .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced: How to resolve contradictions between experimental NMR data and computational predictions?
Answer:
Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent interactions. Mitigation steps:
- Variable-temperature NMR : Detects conformational exchange broadening.
- DFT calculations : Compare optimized geometries with experimental data to identify discrepancies.
- Crystallographic validation : Use SHELX -refined structures to cross-verify NMR assignments .
Basic: What biological activities are hypothesized for this compound based on structural analogs?
Answer:
Analogous carbohydrazides exhibit:
- Antimicrobial activity : Targeting bacterial cell membranes or enzyme inhibition.
- Anticancer potential : Inducing apoptosis via interaction with DNA or kinases.
- Anti-inflammatory effects : Modulating COX-2 or cytokine pathways.
Preliminary assays (e.g., in vitro cytotoxicity) are recommended to validate these hypotheses .
Advanced: What experimental strategies assess the compound’s interaction with biological targets?
Answer:
- Molecular docking : Predict binding modes with proteins (e.g., using AutoDock Vina).
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity in real-time.
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases).
Contradictory results (e.g., high binding affinity but low activity) may indicate off-target effects, requiring orthogonal assays like CRISPR knockouts .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in sealed containers under inert atmosphere (N2/Ar) to prevent hydrolysis.
Refer to SDS guidelines for spill management and first-aid measures .
Advanced: How to analyze thermal decomposition products under high-temperature conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures.
- GC-MS : Detects volatile byproducts (e.g., chlorinated benzenes, trifluoromethyl radicals).
- FTIR : Monitors gas-phase decomposition in real-time.
Mitigation involves avoiding open flames and using inert reaction matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
